7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold known for its pharmacological versatility. Structurally, it features:
- A 7-phenyl group on the thienopyrimidinone core, which enhances aromatic interactions in biological targets.
- A 2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl] substituent, combining two piperidine rings linked by a carbonyl group. This moiety likely improves binding affinity through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
7-phenyl-2-[3-(piperidine-1-carbonyl)piperidin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-21-20-19(18(15-30-20)16-8-3-1-4-9-16)24-23(25-21)27-13-7-10-17(14-27)22(29)26-11-5-2-6-12-26/h1,3-4,8-9,15,17H,2,5-7,10-14H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMRXZZRIEHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.
Introduction of the Piperidine Groups: The piperidine moieties are introduced via nucleophilic substitution reactions, where piperidine is reacted with an appropriate electrophilic intermediate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or phenyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be studied for its interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal research, 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidin-4(3H)-one Derivatives
Key Observations:
Compounds with 4-phenylpiperazinyl groups (e.g., ) show kinase inhibition, suggesting the target compound may share similar mechanisms.
Synthetic Accessibility: Derivatives with straightforward substituents (e.g., isopropylamino) are synthesized via one-pot reactions , while complex substituents (e.g., propargyl-piperazinyl) require advanced coupling techniques . The target compound’s synthesis likely involves multi-step amide coupling or urea formation.
Biological Performance :
Biological Activity
7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a thienopyrimidine core with piperidine and phenyl groups, which contributes to its unique properties and interactions within biological systems.
Chemical Structure and Properties
The molecular structure of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 7-phenyl-2-[3-(piperidin-1-carbonyl)piperidin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1243097-60-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thienopyrimidine scaffold has been associated with various pharmacological effects, including:
- Antifungal Activity : Compounds with similar structures have shown significant antifungal properties, suggesting a potential for this compound in treating fungal infections .
- Antibacterial Activity : Research indicates that derivatives of thienopyrimidines possess antibacterial effects, which may extend to this compound as well .
Biological Activity Studies
Recent studies have focused on the pharmacological potential of thienopyrimidine derivatives. The following table summarizes key findings related to the biological activity of similar compounds:
Case Studies
Several case studies have highlighted the efficacy of thienopyrimidine derivatives in various therapeutic areas:
- Anticancer Properties : Research has indicated that compounds structurally related to thienopyrimidines exhibit anticancer activity by inhibiting specific cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidines have shown promise in targeting cancer cells through selective protein inhibition .
- Enzymatic Inhibition : Investigations into the enzymatic inhibition capabilities of similar compounds reveal their potential as enzyme inhibitors in metabolic pathways, which could lead to novel therapeutic applications in metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology :
- Catalytic Systems : Use p-toluenesulfonic acid (p-TSA) as a catalyst in one-pot multicomponent reactions (e.g., coupling 4-hydroxycoumarin derivatives with aldehydes and thiourea) to simplify step efficiency .
- Reflux Conditions : Optimize yield by refluxing in formic acid (16–18 hours) for cyclization, followed by precipitation in cold water .
- Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for minimizing side reactions.
- Table 1 : Comparison of Reported Yields and Conditions
| Precursors | Catalyst | Solvent | Temp/Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydroxycoumarin, Piperidine aldehyde | p-TSA | Ethanol | Reflux, 18 h | 75–85% | |
| Thiophene derivatives | Formic acid | - | Reflux, 16 h | 85% |
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Use and NMR to resolve piperidine and thieno-pyrimidinone moieties. For example, piperidine carbonyl signals appear at δ 165–170 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry. Triclinic systems (space group ) with unit cell parameters are typical for similar scaffolds .
Advanced Research Questions
Q. How can computational methods predict drug-likeness and oral bioavailability for this compound?
- Physicochemical Properties :
- Calculate LogP (partition coefficient) and polar surface area (PSA) using tools like SwissADME. Piperidine moieties enhance solubility (PSA < 140 Å is favorable) .
- Pharmacokinetic Modeling :
- Molecular dynamics simulations assess binding to cytochrome P450 enzymes. For example, piperidine derivatives show moderate CYP3A4 inhibition .
- Table 2 : Predicted vs. Experimental Properties
| Property | Predicted (Computational) | Experimental (Observed) |
|---|---|---|
| LogP | 3.2 | 3.5 (HPLC) |
| PSA | 78 Å | 82 Å (X-ray) |
Q. How should researchers resolve discrepancies in spectral data during structural elucidation?
- Case Study : If NMR shows unexpected splitting in the piperidine region:
- Alternative Conformations : Piperidine rings may adopt chair or boat conformations, altering coupling constants. Compare with DFT-optimized structures .
- Dynamic Effects : Variable-temperature NMR can detect ring puckering or restricted rotation .
- Cross-Validation : Overlay experimental IR carbonyl stretches (1650–1700 cm) with computational spectra .
Q. What strategies ensure compound stability under varying storage conditions?
- Degradation Pathways :
- Hydrolysis of the piperidinylcarbonyl group in acidic/basic conditions. Monitor via HPLC at 0, 7, 30 days .
- Optimal Storage :
- Store at –20°C under nitrogen. Avoid light exposure (thieno-pyrimidinones are UV-sensitive) .
Q. Can isosteric replacements of the piperidine or thieno-pyrimidinone moieties modulate bioactivity?
- Piperidine Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
